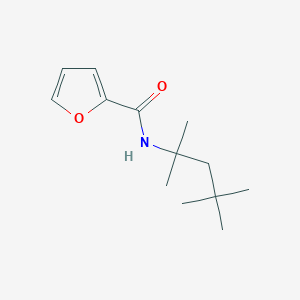![molecular formula C15H13FN2O B5700981 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, also known as 4'-O-methylfluoro-DMH, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the class of heterocyclic aromatic compounds and is known to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts. This molecule reacts with DNA to form covalent adducts, which can lead to mutations and other forms of DNA damage. The formation of DNA adducts by 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is thought to be mediated by the activation of cytochrome P450 enzymes, which convert the compound into a reactive intermediate that can react with DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine are primarily related to its ability to induce DNA damage. This molecule has been shown to cause mutations in bacterial and mammalian cells, as well as to induce tumors in animal models. Additionally, 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been shown to induce oxidative stress and to alter the expression of genes involved in DNA repair and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in lab experiments is its ability to induce DNA damage and mutagenesis, which can be used to study the mechanisms of carcinogenesis and to evaluate potential chemopreventive agents. Additionally, this molecule is relatively easy to synthesize and is commercially available. However, one limitation of using 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research involving 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. One area of research is the development of new chemopreventive agents that can inhibit the formation of DNA adducts by this molecule. Additionally, there is a need to develop more sensitive and specific methods for detecting DNA adducts in vivo, which can be used to assess the exposure of individuals to mutagenic compounds. Finally, there is a need to further investigate the mechanisms of DNA repair and cell cycle regulation in response to DNA damage induced by 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine.
Méthodes De Synthèse
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the reaction of 3-fluoro-4-methoxyaniline with 2,3-dimethylimidazole in the presence of a palladium catalyst. This reaction leads to the formation of the intermediate 2-(3-fluoro-4-methoxyphenyl)-2,3-dimethylimidazoline, which is then treated with a methylating agent to produce the final product.
Applications De Recherche Scientifique
2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been widely used in scientific research due to its ability to induce DNA damage and mutagenesis. This molecule has been used to study the mechanisms of DNA adduct formation and repair, as well as the role of DNA damage in carcinogenesis. Additionally, 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been used to evaluate the efficacy of potential chemopreventive agents and to screen for compounds that can inhibit DNA damage and mutagenesis.
Propriétés
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWGAOFKZCCRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)




![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)



